molecular formula C16H19NO2 B12513788 4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde CAS No. 676476-78-1

4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde

Cat. No.: B12513788
CAS No.: 676476-78-1
M. Wt: 257.33 g/mol
InChI Key: UDDUAARDGTZKES-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde is a chemical compound known for its unique structure and properties. This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings. The presence of the diethylamino group and hydroxyl group on the naphthalene ring imparts distinct chemical and physical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde typically involves multiple steps. One common method is the Knoevenagel condensation reaction, where 4-diethylamino-2-hydroxybenzaldehyde reacts with diethyl malonate in the presence of a base such as piperidine . This reaction forms the intermediate product, which is then subjected to further reactions to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diethylamino group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

676476-78-1

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-(diethylaminomethyl)-3-hydroxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C16H19NO2/c1-3-17(4-2)10-15-14-8-6-5-7-12(14)9-13(11-18)16(15)19/h5-9,11,19H,3-4,10H2,1-2H3

InChI Key

UDDUAARDGTZKES-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C(=CC2=CC=CC=C21)C=O)O

Origin of Product

United States

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